[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
Description
Properties
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O3/c14-11(15)8-2-4-9(5-3-8)16-10-12-6-1-7-13-10/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVBBCMPZLTFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=NC=CC=N2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Arylation of Phenols with Pyrimidine Derivatives
The formation of the pyrimidin-2-yloxy phenyl scaffold is often achieved via copper- or palladium-catalyzed O-arylation. For example, 4-bromophenol can react with 2-chloropyrimidine under CuI/picolinic acid catalysis in DMSO/K₃PO₄ to yield 4-(pyrimidin-2-yloxy)bromobenzene (Scheme 1A). Key conditions include:
Miyaura Borylation of Aryl Halides
The boronic acid group is introduced via palladium-catalyzed Miyaura borylation. Using 4-(pyrimidin-2-yloxy)bromobenzene, bis(pinacolato)diboron (B₂Pin₂), and PdCl₂(dppf), the reaction proceeds in THF or dioxane with KOAc as the base.
Table 1: Optimization of Miyaura Borylation
| Aryl Halide | Boron Source | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Br | B₂Pin₂ | PdCl₂(dppf) | THF | 80 | 72 |
| Br | BBAa | XPhos-Pd-G2 | EtOH | 80 | 68 |
| I | B₂(OH)₄ | Pd(OAc)₂/SPhos | DMF | 100 | 65 |
| aBBA = Tetrahydroxydiboron. |
One-Pot Sequential O-Arylation/Borylation
A streamlined approach combines O-arylation and borylation in a single pot. For instance, 4-bromophenol and 2-chloropyrimidine undergo Cu-catalyzed coupling, followed by Miyaura borylation without intermediate isolation.
-
Advantages : Reduced purification steps, higher atom economy.
-
Challenges : Compatibility of catalysts (Cu vs. Pd) and solvent systems.
Table 2: One-Pot Reaction Performance
| Starting Material | Catalyst System | Solvent | Total Yield (%) |
|---|---|---|---|
| 4-Bromophenol + 2-Cl-Pyrimidine | CuI/XPhos-Pd-G2 | EtOH | 58 |
| 4-Iodophenol + 2-Br-Pyrimidine | Pd(OAc)₂/CyDMEDA | DMSO | 63 |
Grignard Reagent-Mediated Boronation
Formation of Aryl Grignard Reagents
4-(Pyrimidin-2-yloxy)phenylmagnesium bromide is synthesized from 4-bromo-2-(pyrimidin-2-yloxy)benzene and magnesium in THF. The Grignard intermediate is then treated with trimethyl borate to form the boronic ester, which is hydrolyzed to the target compound.
Key Challenges :
-
Sensitivity of the pyrimidine ring to strong bases.
-
Competing side reactions (e.g., proto-deboronation).
Suzuki Coupling with Preformed Boronic Acids
An alternative route involves coupling 2-chloropyrimidine with 4-boronophenyl derivatives. For example, 4-boronophenyl triflate reacts with 2-chloropyrimidine under Pd catalysis.
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Na₂CO₃ (2.0 equiv).
-
Solvent : DME/H₂O (3:1), 80°C, 12 hours.
Protection/Deprotection Strategies
Boronic Ester Protection
To avoid decomposition during O-arylation, the boronic acid is often protected as a pinacol ester. After O-arylation, the ester is hydrolyzed with HCl.
-
Protection : 4-Bromophenylboronic acid + pinacol → pinacol ester (90% yield).
-
Deprotection : 1 M HCl in THF (quantitative).
Comparative Analysis of Methods
Table 3: Method Efficiency and Limitations
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Two-Step O-Arylation/Borylation | High selectivity, scalable | Multiple steps, solvent compatibility | 60–75 |
| One-Pot Sequential | Reduced purification | Catalyst compatibility issues | 55–65 |
| Grignard Approach | No transition metals required | Air/moisture sensitivity | 65–80 |
| Suzuki Coupling | Modular, versatile | Requires preformed boronic acids | 70–78 |
Recent Advances and Catalytic Systems
Chemical Reactions Analysis
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. Major products formed from these reactions depend on the specific reactants used but often include biaryl compounds or substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- Boronic acids, including [4-(Pyrimidin-2-yloxy)phenyl]boronic acid, are recognized for their role in drug discovery, particularly as inhibitors of proteasomes and other enzymes involved in cancer progression. The compound's structure allows it to interact with various molecular targets, making it a candidate for anticancer therapies .
- Biological Activity :
- Target Interactions :
Organic Synthesis Applications
- Suzuki Coupling Reactions :
- Synthesis of Pyrimidine Derivatives :
Case Studies
-
Anticancer Activity :
- A study demonstrated that boronic acid derivatives exhibit antiproliferative effects on breast cancer cells. The mechanisms involved suggest that these compounds may selectively target tumor cells while sparing normal cells . Further research is needed to explore the specific interactions of this compound with cancer-related pathways.
- Enzyme Inhibition :
Mechanism of Action
The mechanism of action of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and probes for detecting sugars and other biological molecules . The boronic acid moiety can also interact with enzymes, inhibiting their activity by binding to active sites or other critical regions .
Comparison with Similar Compounds
HDAC Inhibitors
Two structurally related compounds, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (Compound A) and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid (Compound B), were identified as potent histone deacetylase (HDAC) inhibitors against Magnaporthe oryzae. Key findings include:
- Binding Affinity : Compound A (−8.7 kcal/mol) and Compound B (−8.5 kcal/mol) exhibited stronger binding to MoRpd3 (a fungal HDAC) compared to trichostatin A (−7.0 kcal/mol) .
- Bioactivity : Compound A achieved maximal inhibition of appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) . Compound B showed reduced activity, highlighting the critical role of substituent positioning (ortho vs. para) .
Table 1 : HDAC Inhibitory Activity of Boronic Acid Derivatives
| Compound | Binding Affinity (kcal/mol) | IC₅₀ (Appressorium Inhibition) |
|---|---|---|
| Compound A | −8.7 | 1 µM |
| Compound B | −8.5 | >3 µM |
| Trichostatin A | −7.0 | 1.5 µM |
β-Lactamase Inhibitors
Phenyl boronic acids with electron-withdrawing groups, such as 3-nitrophenyl boronic acid (1KDS) and 4-carboxyphenyl boronic acid (1KDW), inhibit AmpC β-lactamase via covalent binding to the enzyme’s active site. These derivatives lack heteroaromatic substituents like pyrimidinyloxy, which may reduce their versatility in non-enzymatic applications .
Electronic and Reactivity Differences
Substituent Effects
- [4-(Diphenylamino)phenyl]boronic acid: The diphenylamino group enhances electron-donating properties, making this compound suitable for optoelectronic applications (e.g., organic light-emitting diodes) .
- [4-(Trifluoromethyl)phenyl]boronic acid : The trifluoromethyl group increases acidity (pKa ~7) and stabilizes the boronate anion, favoring reactions under mild conditions .
- [4-(Pyridin-4-yl)phenyl]boronic acid : The pyridine ring introduces basicity, enabling pH-dependent reactivity in coupling reactions .
Table 2 : Substituent-Driven Properties of Boronic Acid Derivatives
| Compound | Key Substituent | Notable Property/Application |
|---|---|---|
| [4-(Pyrimidin-2-yloxy)phenyl]boronic acid | Pyrimidinyloxy | Enzyme inhibition, Suzuki coupling |
| [4-(Diphenylamino)phenyl]boronic acid | Diphenylamino | Optoelectronics, fluorescence probes |
| [4-(Trifluoromethyl)phenyl]boronic acid | Trifluoromethyl | Enhanced acidity, catalytic reactions |
| 3-Nitrophenyl boronic acid | Nitro | β-lactamase inhibition |
Suzuki-Miyaura Coupling
This compound participates in Suzuki couplings similar to other aryl boronic acids. For example:
- 4-(1-Naphthyl)phenyl boronic acid was synthesized via Suzuki coupling of 1-naphthalene boronic acid with 1-bromo-4-iodobenzene (45% yield) .
- Biphenyl-substituted oxazoles were synthesized using phenyl boronic acid under microwave irradiation, highlighting the adaptability of boronic acids in heterocycle formation .
Biological Activity
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring and a phenyl group, which are often involved in biologically active molecules. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and cellular pathways, leading to various biological effects:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
- Binding Affinity : Its binding affinity to target proteins is influenced by the structural characteristics of the pyrimidine and boronic acid moieties, which can enhance its biological effectiveness .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Research has shown that modifications in the substituents on the pyrimidine ring can significantly impact its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Electron-donating groups | Increase potency against specific targets |
| Size and polarity of substituents | Affect binding efficiency and selectivity |
For instance, studies have indicated that conformational changes in the substituents can lead to enhanced binding to enzymes such as NAPE-PLD, which is involved in lipid metabolism .
Antimicrobial Properties
Research has highlighted the antimicrobial properties of boronic acids, including this compound. The compound has shown promise in selectively targeting bacterial cells through multipoint recognition mechanisms:
- Bacterial Aggregation : The interaction between phenylboronic acids and glycolipids on bacterial surfaces promotes aggregation, which can enhance antibacterial activity .
- Viability Reduction : Studies have demonstrated that compounds with higher densities of phenylboronic acid groups exhibit greater antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus due to increased aggregation size leading to cell death .
Anticancer Activity
The anticancer potential of this compound is being actively investigated. Preliminary findings suggest:
- Inhibition of Cancer Cell Proliferation : The compound may inhibit key signaling pathways involved in cancer cell growth.
- Selectivity : There are indications that it may selectively target cancer cells over normal cells, reducing potential side effects associated with conventional chemotherapeutics .
Case Studies
Several case studies have explored the biological activity of similar compounds within the boronic acid class:
- In vitro Studies : A study on pyrimidine derivatives demonstrated significant inhibition of COX-2 enzyme activity, a key player in inflammation and cancer progression, with IC50 values comparable to established drugs like celecoxib .
- Animal Models : In vivo experiments showed that certain pyrimidine derivatives reduced tumor size in mouse models, indicating potential for further development into therapeutic agents .
Q & A
Q. How do structural modifications of this compound impact its biological activity?
- Methodological Answer :
- SAR studies : Replace pyrimidinyloxy with thioether or carboxylate groups; compare IC₅₀ values (e.g., boronic acid derivatives show 10× higher activity than carboxylates) .
- Apoptosis assays : Use Annexin V-FITC/PI staining and flow cytometry to confirm mechanism (e.g., caspase-3 activation at >10⁻⁸ M) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
